molecular formula C14H15NO3 B14690467 5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone CAS No. 23598-51-8

5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone

Katalognummer: B14690467
CAS-Nummer: 23598-51-8
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: OMCGROZVJIGYSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone is a synthetic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a propynyloxymethyl group and a m-tolyl group attached to the oxazolidinone ring, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Propynyloxymethyl Group: This step involves the alkylation of the oxazolidinone ring with a propargyl halide (e.g., propargyl bromide) in the presence of a base such as potassium carbonate.

    Attachment of the m-Tolyl Group: This can be done through a Friedel-Crafts acylation reaction using m-tolyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The propynyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The m-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as an antibacterial or antiviral agent.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The propynyloxymethyl and m-tolyl groups may enhance binding affinity or selectivity for specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic.

    Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects.

Comparison

5-(2-Propynyloxymethyl)-3-(m-tolyl)-2-oxazolidinone may offer unique properties compared to these compounds due to the presence of the propynyloxymethyl and m-tolyl groups. These modifications could potentially improve its pharmacokinetic properties, binding affinity, or spectrum of activity.

Eigenschaften

CAS-Nummer

23598-51-8

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

3-(3-methylphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H15NO3/c1-3-7-17-10-13-9-15(14(16)18-13)12-6-4-5-11(2)8-12/h1,4-6,8,13H,7,9-10H2,2H3

InChI-Schlüssel

OMCGROZVJIGYSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)COCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.